molecular formula C15H15ClN2O4S B2994804 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-43-3

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2994804
CAS No.: 338396-43-3
M. Wt: 354.81
InChI Key: JBIKECNTZCSBJL-UHFFFAOYSA-N
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Description

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a complex structure that includes a chloroanilino group, a carbonyl group, and a dimethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chloroaniline with a carbonyl-containing reagent to form the 3-chloroanilino carbonyl intermediate. This intermediate is then reacted with phenyl-N,N-dimethylsulfamate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The chloroanilino group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 3-[(3-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 3-[(3-iodoanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Uniqueness

3-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to the presence of the chloroanilino group, which imparts specific chemical properties and reactivity. Compared to its analogs with different halogen substitutions, the chlorine atom influences the compound’s electronic structure and reactivity, making it distinct in its behavior and applications.

Properties

IUPAC Name

[3-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKECNTZCSBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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